molecular formula C8H5Cl2NO4 B1596333 Methyl 2,5-dichloro-3-nitrobenzoate CAS No. 34408-25-8

Methyl 2,5-dichloro-3-nitrobenzoate

Cat. No.: B1596333
CAS No.: 34408-25-8
M. Wt: 250.03 g/mol
InChI Key: BHIJMLGSGLWEIR-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-nitrobenzoate is a methyl ester resulting from the formal condensation of the carboxy group of 2,5-dichlorobenzoic acid with methanol . It is a versatile building block in the field of organic chemistry.


Synthesis Analysis

The synthesis of this compound can be achieved from 2,5-Dichloro-3-nitrobenzoic acid and Iodomethane . An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed. In this strategy, the key process is the nitration of methyl 3-methylbenzoate . Another method involves the nitration of methyl benzoate, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C8H5Cl2NO4 . Its average mass is 250.036 Da and its monoisotopic mass is 248.959564 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes in the presence of DBU in DMSO .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.04 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Analytical Chemistry Applications

Methyl 2,5-dichloro-3-nitrobenzoate and related compounds have been utilized in analytical chemistry for residue detection and quantification. For instance, Alder, Augenstein, and Rogerson (1978) developed a gas-liquid chromatographic method to determine residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid by converting them to this compound for purification and measurement via electron capture gas-liquid chromatography. This method has been applied to soybeans, foliage, soil, milk, and liver, demonstrating a detection limit of 0.01 ppm with recoveries of 70-75% (Alder, Augenstein, & Rogerson, 1978).

Corrosion Inhibition

Research has also explored the role of nitroaromatic compounds, including derivatives of this compound, in corrosion inhibition. Hromadová, Pospíšil, Sokolová, and Fanelli (2009) investigated the electrochemical behavior of bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) as a model system for a new type of oscillator in acetonitrile solvent. Their study provided insights into the cation-catalyzed reduction of nitroaromatic radical anions and highlighted the potential application in controlling corrosion, particularly in connection with the double-layer effect and cationic catalysis (Hromadová et al., 2009).

Chemical Synthesis

Environmental Chemistry

This compound-related studies also extend into environmental chemistry, where its degradation, transformation, and the behavior of its analogs in soil and water systems are of interest. Leather and Foy (1977) examined the metabolism of bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) in soil and plants, identifying metabolites and elucidating the herbicide's environmental fate. Their findings contribute to understanding the persistence and ecological impact of nitroaromatic pesticides (Leather & Foy, 1977).

Mechanism of Action

The nitration of methyl benzoate is an example of electrophilic substitution. The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution . The nitronium ion (NO2+), present in the nitric acid-sulfuric acid mixture, readily attacks the organic compound to form an unstable complex .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling Methyl 2,5-dichloro-3-nitrobenzoate. Avoid breathing vapors, mist, or gas. Avoid dust formation. For personal protection, wear appropriate equipment and ensure adequate ventilation .

Properties

IUPAC Name

methyl 2,5-dichloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIJMLGSGLWEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067843
Record name Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester
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Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34408-25-8
Record name Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester
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Record name Methyl 2,5-dichloro-3-nitrobenzoate
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Record name Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester
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Record name Benzoic acid, 2,5-dichloro-3-nitro-, methyl ester
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Record name Methyl 2,5-dichloro-3-nitrobenzoate
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Record name METHYL 2,5-DICHLORO-3-NITROBENZOATE
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Record name METHYL 2,5-DICHLORO-3-NITROBENZOATE
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Synthesis routes and methods

Procedure details

To stirred solution of 2,5-dichloro-3-nitrobenzoic acid (3.2 g, 13.67 mmol) in DMF (30 mL) was added sodium carbonate (4.3 g, 40.56 mmol) and methyl iodide (9.7 g, 68.30 mmol). The reaction mixture was heated at 60° C. for 18 h. On completion, water was added to the reaction mixture, and the product was extracted using DCM. The combined organic layers were dried and concentrated under reduced pressure to give methyl 2,5-dichloro-3-nitrobenzoate (3 g, 90%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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